molecular formula C4H8FN B1444597 3-(Fluoromethyl)azetidine CAS No. 1443983-83-2

3-(Fluoromethyl)azetidine

Cat. No.: B1444597
CAS No.: 1443983-83-2
M. Wt: 89.11 g/mol
InChI Key: XHELGHANYVVRLW-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl group attached to the azetidine ring

Biochemical Analysis

Biochemical Properties

3-(Fluoromethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by specific enzymes and metal complexes . The nature of these interactions often involves the formation of covalent bonds between the azetidine ring and the active sites of enzymes, leading to the formation of polyamines and other complex structures .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of azetidine rings into fluorophores has been shown to enhance their brightness and photostability, which can significantly impact cellular imaging techniques . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with metal complexes can result in the formation of metallated azetidines, which exhibit unique reactivity and stability . These interactions can lead to changes in gene expression and the modulation of biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of specific catalysts . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, its interaction with specific enzymes can lead to the formation of polyamines, which play critical roles in cellular growth and differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the presence of fluoromethyl groups can enhance the compound’s ability to interact with specific cellular structures, thereby modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine typically involves the use of azetidine as a starting material. One common method is the nucleophilic substitution reaction where azetidine reacts with a fluoromethylating agent under controlled conditions. For example, azetidine can be treated with fluoromethyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Fluoromethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors. The fluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(fluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELGHANYVVRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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